N-[2-(thiophen-2-yl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(thiophen-2-yl)ethyl]prop-2-enamide: is an organic compound that features a thiophene ring attached to an ethyl chain, which is further connected to a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(thiophen-2-yl)ethyl]prop-2-enamide typically involves the following steps:
Thiophene Functionalization: The thiophene ring is functionalized to introduce an ethyl group. This can be achieved through a Friedel-Crafts alkylation reaction using ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation Reaction: The ethylated thiophene is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the prop-2-enamide group. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(thiophen-2-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The prop-2-enamide group can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The ethyl chain can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Nucleophiles such as amines or electrophiles such as alkyl halides, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: N-[2-(thiophen-2-yl)ethyl]prop-2-enamine.
Substitution: Various substituted thiophene derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-[2-(thiophen-2-yl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-[2-(thiophen-2-yl)ethyl]prop-2-enamide depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Material Science: In conductive polymers, the thiophene ring can participate in π-π stacking interactions, enhancing the material’s conductivity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(thiophen-2-yl)ethyl]prop-2-enamine: Similar structure but with an amine group instead of an amide.
N-[2-(furan-2-yl)ethyl]prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.
N-[2-(pyridin-2-yl)ethyl]prop-2-enamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
N-[2-(thiophen-2-yl)ethyl]prop-2-enamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan or pyridine rings. This uniqueness makes it valuable in specific applications such as organic electronics and medicinal chemistry.
Properties
IUPAC Name |
N-(2-thiophen-2-ylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-2-9(11)10-6-5-8-4-3-7-12-8/h2-4,7H,1,5-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNDJSZYBHJMRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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